molecular formula C20H18O3Si B103467 Triphenoxyvinylsilane CAS No. 18666-65-4

Triphenoxyvinylsilane

Cat. No.: B103467
CAS No.: 18666-65-4
M. Wt: 334.4 g/mol
InChI Key: FEHYCIQPPPQNMI-UHFFFAOYSA-N
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Description

Triphenoxyvinylsilane is an organosilicon compound with the chemical formula C20H18O3Si It is characterized by the presence of a vinyl group attached to a silicon atom, which is further bonded to three phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenoxyvinylsilane can be synthesized through the reaction of vinyltrichlorosilane with phenol in the presence of a base such as pyridine. The reaction typically proceeds as follows:

CH2=CHSiCl3+3C6H5OHCH2=CHSi(OPh)3+3HCl\text{CH}_2=\text{CHSiCl}_3 + 3\text{C}_6\text{H}_5\text{OH} \rightarrow \text{CH}_2=\text{CHSi(OPh)}_3 + 3\text{HCl} CH2​=CHSiCl3​+3C6​H5​OH→CH2​=CHSi(OPh)3​+3HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The vinyl group is particularly susceptible to oxidation, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride. This reaction primarily affects the vinyl group, converting it to an ethyl group.

    Substitution: The phenoxy groups in this compound can be substituted by other nucleophiles such as amines or thiols. This reaction is facilitated by the electrophilic nature of the silicon atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Ethyl-substituted silane.

    Substitution: Amino or thio-substituted silane derivatives.

Scientific Research Applications

Triphenoxyvinylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Materials Science: this compound is employed in the modification of surfaces and the preparation of silane coupling agents. It enhances the adhesion between organic and inorganic materials.

    Biology and Medicine: Although less common, this compound derivatives are explored for their potential use in drug delivery systems and as components in biomedical devices.

    Industry: It is used in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in industrial applications.

Mechanism of Action

The mechanism of action of triphenoxyvinylsilane involves its ability to form strong covalent bonds with various substrates. The vinyl group allows for polymerization and cross-linking reactions, while the phenoxy groups provide stability and resistance to hydrolysis. The silicon atom acts as a central hub, facilitating the formation of complex molecular structures. The molecular targets and pathways involved include interactions with hydroxyl, amino, and thiol groups on surfaces and within polymers.

Comparison with Similar Compounds

    Vinyltrimethoxysilane: Similar in structure but with methoxy groups instead of phenoxy groups. It is more reactive due to the smaller size of the methoxy groups.

    Vinyltriethoxysilane: Contains ethoxy groups, making it less sterically hindered compared to triphenoxyvinylsilane.

    Triphenylvinylsilane: Lacks the oxygen atoms present in this compound, resulting in different reactivity and applications.

Uniqueness: this compound is unique due to the presence of phenoxy groups, which provide enhanced stability and resistance to hydrolysis. This makes it particularly useful in applications where long-term stability is required, such as in coatings and adhesives.

Properties

IUPAC Name

ethenyl(triphenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3Si/c1-2-24(21-18-12-6-3-7-13-18,22-19-14-8-4-9-15-19)23-20-16-10-5-11-17-20/h2-17H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHYCIQPPPQNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066396
Record name Triphenoxyvinylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18666-65-4
Record name 1,1′,1′′-[(Ethenylsilylidyne)tris(oxy)]tris[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18666-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzene, 1,1',1''-((ethenylsilylidyne)tris(oxy))tris-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018666654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1',1''-[(ethenylsilylidyne)tris(oxy)]tris-
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Record name Triphenoxyvinylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenoxyvinylsilane
Source European Chemicals Agency (ECHA)
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Record name TRIPHENOXYVINYLSILANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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